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Compound of Interest

Compound Name:
(E)-3-(3,5-Dichloro-4-

methoxyphenyl)acrylic acid

CAS No.: 24076-35-5

Cat. No.: B6327994

Get Quote

Application Note: 3,5-Dichloro-4-Methoxycinnamic Acid (DCMCA) as a Tuned Michael Acceptor

Executive Summary
This guide details the utility of 3,5-dichloro-4-methoxycinnamic acid (DCMCA) as a specialized

Michael acceptor scaffold in medicinal chemistry and chemical biology. Unlike hyper-reactive

acrylamides that often lead to off-target toxicity, DCMCA offers a "tuned electrophilicity". The

steric bulk and inductive electron-withdrawing effects of the 3,5-dichloro substituents balance

the electron-donating 4-methoxy group, creating a "soft" electrophile. This unique electronic

profile makes DCMCA ideal for designing Targeted Covalent Inhibitors (TCIs)—specifically

those requiring reversible covalent mechanisms or targeting non-catalytic cysteines (e.g.,

Keap1-Nrf2 pathway modulation).

Chemical Rationale: The "Goldilocks" Electrophile
To use DCMCA effectively, one must understand its structure-activity relationship (SAR).

The Warhead: The
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-unsaturated carboxylic acid (or its amide derivatives) serves as the Michael acceptor.

The Tuning:

4-Methoxy Group (+M Effect): Strong resonance donation pushes electron density into the

-carbon, normally deactivating the Michael acceptor.

3,5-Dichloro Groups (-I Effect): Strong inductive withdrawal pulls electron density away,

reactivating the

-carbon.

Steric Shielding: The bulky chlorines protect the phenyl ring from metabolic oxidation and

provide steric hindrance that improves selectivity for specific cysteine pockets over small,

promiscuous thiols like glutathione (GSH).

Application Niche: Use DCMCA when your target cysteine is located in a hydrophobic pocket

and you require a reaction rate (

) that permits reversibility or avoids rapid systemic depletion of GSH.

Experimental Workflows
Synthesis of DCMCA (Knoevenagel Condensation)
Objective: To synthesize high-purity DCMCA from commercially available precursors.

Reagents:

3,5-Dichloro-4-methoxybenzaldehyde (CAS: 2682-38-4)

Malonic acid[1][2][3][4]

Piperidine (Catalyst)[1]

Pyridine (Solvent/Base)

Ethanol (Recrystallization)
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Protocol:

Charge: In a round-bottom flask, dissolve 3,5-dichloro-4-methoxybenzaldehyde (10 mmol,

2.05 g) and malonic acid (12 mmol, 1.25 g) in pyridine (10 mL).

Catalyze: Add piperidine (0.5 mL) dropwise.

Reflux: Heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the

disappearance of the aldehyde.

Precipitate: Cool the reaction to room temperature. Pour the mixture into ice-cold HCl (2M,

50 mL) with vigorous stirring. The product will precipitate as a white solid.

Isolate: Filter the precipitate and wash with cold water (

mL).

Purify: Recrystallize from hot ethanol to yield needle-like crystals.

Validate: Confirm structure via

H NMR (DMSO-

). Look for the characteristic alkene doublets (

Hz) indicating trans-geometry.

Assessing Thiol Reactivity (GSH Assay)
Objective: To quantify the electrophilicity of DCMCA compared to a standard acrylamide. This

determines if the scaffold is suitable for your specific biological target.

Reagents:

DCMCA (or its amide derivative)

L-Glutathione (reduced, GSH)

Phosphate Buffer (PBS, pH 7.4)
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DTNB (Ellman's Reagent)

Protocol:

Prepare Stocks: Dissolve DCMCA in DMSO (10 mM). Dissolve GSH in PBS (10 mM).

Incubation: Mix DCMCA (100

M final) with GSH (1 mM final) in PBS. Maintain at 37°C.

Control: GSH alone.

Reference: Cinnamic acid (low reactivity) and Acrylamide (high reactivity).

Sampling: At time points

min, remove aliquots.

Quantification: React aliquots with DTNB and measure absorbance at 412 nm to quantify

remaining free thiol.

Calculation: Plot ln([GSH]/[GSH]

) vs. time to determine the pseudo-first-order rate constant (

).

Expected Result: DCMCA should show a moderate depletion rate (20-40% loss at 2 hours),

significantly slower than an unsubstituted acrylamide but faster than unsubstituted cinnamic

acid.

Biological Application: Nrf2 Pathway Activation
DCMCA derivatives are potent inducers of the Nrf2 antioxidant response by covalently

modifying cysteine residues (e.g., C151) on Keap1.

Mechanism of Action Diagram
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Caption: Figure 1. Mechanism of Nrf2 activation by DCMCA. The compound covalently

modifies Keap1 sensor cysteines, preventing Nrf2 ubiquitination and driving antioxidant gene

expression.

Data Summary & Reactivity Comparison
The following table benchmarks DCMCA against common Michael acceptors. Use this to select

the right warhead for your drug design.

Scaffold
Substituent
s

Electronic
Effect

Reactivity (

)

Reversibilit
y

Application

Acrylamide None Neutral High Irreversible

Kinase

Inhibitors

(e.g.,

Ibrutinib)

Cinnamic

Acid
None Conjugation Very Low N/A

Inactive

Control

4-OMe

Cinnamic
4-Methoxy

+M

(Deactivating)
Negligible N/A

Metabolic

Probe

DCMCA
3,5-Cl, 4-

OMe

+M / -I

Balanced
Moderate Reversible

Keap1

Inhibitors,

Anti-

inflammatory

Bardoxolone Cyanoenone Strong -I/-M Very High Reversible

Late-stage

CKD (High

Toxicity Risk)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6327994/docs#using-3-5-dichloro-4-
methoxycinnamic-acid-as-a-michael-acceptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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